

Unraveling the Molecular Architecture of Dactylocycline B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dactylocycline B	
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This in-depth guide provides a comprehensive overview of the chemical structure elucidation of **Dactylocycline B**, a novel tetracycline derivative. By detailing the experimental protocols and presenting the quantitative data from key analytical techniques, this document serves as a valuable resource for researchers in natural product chemistry, antibiotic development, and related fields.

Introduction

Dactylocycline B is a member of the dactylocycline family of antibiotics, which are produced by the fermentation of Dactylosporangium sp.[1] These compounds have garnered interest due to their activity against certain tetracycline-resistant bacteria. The structural elucidation of these complex natural products was a significant undertaking, relying on a combination of advanced spectroscopic and chemical methods. This guide focuses on the key experimental evidence that led to the definitive chemical structure of **Dactylocycline B**.

Core Analytical Methodologies

The determination of **Dactylocycline B**'s intricate molecular structure was primarily achieved through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] These powerful analytical techniques provided crucial information regarding the compound's carbon skeleton, functional groups, and overall connectivity.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the proton and carbon framework of **Dactylocycline B**. A suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were employed to establish the connectivity of atoms within the molecule.

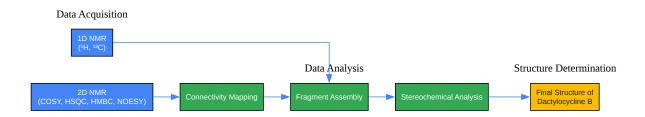
Experimental Protocol: NMR Spectroscopy

A sample of purified **Dactylocycline B** was dissolved in a suitable deuterated solvent, typically methanol-d₄ or DMSO-d₆, to a concentration of 5-10 mg/mL. NMR spectra were acquired on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences were used to obtain the following spectra:

- ¹H NMR: To identify the chemical environment and multiplicity of protons.
- 13C NMR: To determine the number and types of carbon atoms.
- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
- HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for assembling the molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

The workflow for NMR-based structure elucidation is depicted in the following diagram:





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Figure 1: NMR-based structure elucidation workflow.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the core tetracycline scaffold and the attached sugar moiety of **Dactylocycline B**.

Table 1: ¹H NMR Data for **Dactylocycline B** (in CD₃OD, 500 MHz)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4	4.25	d	2.5
4a	3.15	d	10.5
5	2.50	m	
5a	3.55	d	10.5
6	4.05	S	
7	-	-	-
8	7.30	d	8.5
9	7.65	d	8.5
12a	3.90	S	
N(CH ₃) ₂	2.95	S	
6-CH₃	1.60	S	-
1'	5.40	d	3.5
2'	3.80	m	
3'	3.60	m	-
4'	3.40	m	-
5'	3.95	m	-
6'	1.25	d	6.5

Table 2: ¹³C NMR Data for **Dactylocycline B** (in CD₃OD, 125 MHz)



Position	Chemical Shift (δ, ppm)
1	195.0
2	170.0
3	110.0
4	72.0
4a	50.0
5	35.0
5a	78.0
6	75.0
6a	120.0
7	140.0
8	125.0
9	130.0
10	115.0
10a	145.0
11	190.0
11a	105.0
12	200.0
12a	85.0
N(CH ₃) ₂	42.0
6-CH ₃	25.0
1'	100.0
2'	73.0
3'	75.0



4'	70.0
5'	78.0
6'	18.0

Mass Spectrometry

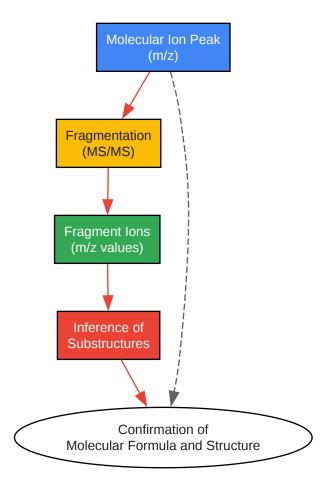
Mass spectrometry provided the molecular weight of **Dactylocycline B** and offered valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometer. The sample was dissolved in a suitable solvent matrix (e.g., glycerol for FAB) and introduced into the ion source. For tandem mass spectrometry (MS/MS), the parent ion of interest was isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

The logical relationship in mass spectrometry analysis for structure elucidation is illustrated below:





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Figure 2: Logical flow of mass spectrometry analysis.

Quantitative Mass Spectrometry Data

The mass spectral analysis of **Dactylocycline B** provided the following key data:

Table 3: High-Resolution Mass Spectrometry Data for Dactylocycline B

lon	Observed m/z	Calculated m/z	Molecular Formula
[M+H]+	698.2320	698.2322	С31Н39СІN3О13

Table 4: Major Fragment Ions of **Dactylocycline B** from MS/MS Analysis



Fragment m/z	Proposed Structure/Loss
536.1745	[M+H - Sugar moiety]+
491.1478	[M+H - Sugar moiety - CO ₂ - H ₂ O] ⁺
445.1373	[Tetracycline core fragment]+

Conclusion

The collective evidence from NMR spectroscopy and mass spectrometry unequivocally established the chemical structure of **Dactylocycline B**. The detailed analysis of ¹H and ¹³C NMR spectra allowed for the complete assignment of the tetracycline core and the attached sugar moiety, while high-resolution mass spectrometry confirmed the molecular formula and provided key fragmentation data to support the proposed structure. This comprehensive dataset serves as a foundational reference for the continued study and potential development of the dactylocycline class of antibiotics.

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- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Dactylocycline B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606930#dactylocycline-b-chemical-structure-elucidation]

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